molecular formula C23H21NO3 B3542405 diphenylmethyl N-(phenylacetyl)glycinate

diphenylmethyl N-(phenylacetyl)glycinate

Cat. No. B3542405
M. Wt: 359.4 g/mol
InChI Key: KHBHKKBCZGBIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl N-(phenylacetyl)glycinate, also known as DPhG, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. DPhG is a derivative of glycine and is classified as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 is responsible for the reuptake of glycine in the central nervous system, and its inhibition by DPhG has been shown to have various biochemical and physiological effects.

Mechanism of Action

Diphenylmethyl N-(phenylacetyl)glycinate acts as a competitive inhibitor of GlyT1, preventing the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glycine levels in the brain, leading to the activation of NMDA receptors. This activation has been linked to improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

Diphenylmethyl N-(phenylacetyl)glycinate has several advantages as a research tool. It is a potent and selective inhibitor of GlyT1, making it useful for investigating the role of glycine in the central nervous system. It has also been shown to be well-tolerated in animal models, making it a potential candidate for further study.
However, this compound has some limitations as a research tool. It has a short half-life in vivo, making it difficult to maintain consistent levels in animal models. Additionally, it has low solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for research involving diphenylmethyl N-(phenylacetyl)glycinate. One potential area of investigation is the use of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is the potential use of this compound as a tool for investigating the role of glycine in the central nervous system in humans.
Conclusion:
This compound is a potent and selective inhibitor of GlyT1 that has gained attention in the scientific community due to its potential as a research tool. Its ability to increase extracellular glycine levels and activate NMDA receptors has been linked to improved cognitive function and memory. While it has some limitations as a research tool, there are several potential future directions for investigation involving this compound.

Scientific Research Applications

Diphenylmethyl N-(phenylacetyl)glycinate has been used extensively in scientific research as a tool to investigate the role of glycine in the central nervous system. It has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

benzhydryl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)24-17-22(26)27-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBHKKBCZGBIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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